molecular formula C13H16N4O B14891704 n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine

n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine

Cat. No.: B14891704
M. Wt: 244.29 g/mol
InChI Key: AHEIKEISNFURQT-UHFFFAOYSA-N
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Description

n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine: is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group and a pyrimidine ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group on the pyridine ring can undergo oxidation to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-hydroxypyridine derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new ligands for catalysis.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and antiviral treatments.

Industry:

  • Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: n-((2-Methoxypyridin-3-yl)methyl)-2,6-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyridine and pyrimidine rings, which can confer distinct chemical and biological properties. Its combination of a methoxy group and dimethylpyrimidine ring makes it a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C13H16N4O/c1-9-7-12(17-10(2)16-9)15-8-11-5-4-6-14-13(11)18-3/h4-7H,8H2,1-3H3,(H,15,16,17)

InChI Key

AHEIKEISNFURQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NCC2=C(N=CC=C2)OC

Origin of Product

United States

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